molecular formula C13H11BF3KO B6343780 potassium trifluoro({4'-methoxy-[1,1'-biphenyl]-4-yl})boranuide CAS No. 2641239-09-8

potassium trifluoro({4'-methoxy-[1,1'-biphenyl]-4-yl})boranuide

Cat. No.: B6343780
CAS No.: 2641239-09-8
M. Wt: 290.13 g/mol
InChI Key: WMWCJVZEGMZXJF-UHFFFAOYSA-N
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Description

Potassium trifluoro({4'-methoxy-[1,1'-biphenyl]-4-yl})boranuide (chemical formula: C₁₂H₁₀BF₃KO) is a potassium trifluoroborate salt featuring a biphenyl core substituted with a methoxy group (-OCH₃) at the 4'-position and a trifluoroborate group (-BF₃⁻) at the 4-position. This compound is structurally characterized by its aromatic biphenyl system, which imparts rigidity and influences its electronic properties. The trifluoroborate moiety enhances stability and reactivity in cross-coupling reactions, making it a valuable intermediate in Suzuki-Miyaura couplings for pharmaceutical and materials science applications .

Properties

IUPAC Name

potassium;trifluoro-[4-(4-methoxyphenyl)phenyl]boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BF3O.K/c1-18-13-8-4-11(5-9-13)10-2-6-12(7-3-10)14(15,16)17;/h2-9H,1H3;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWCJVZEGMZXJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)C2=CC=C(C=C2)OC)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BF3KO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling

This method constructs the biphenyl backbone by coupling a methoxy-substituted aryl halide with a boronic acid. A representative reaction involves:

Reactants :

  • 4-Bromophenylboronic acid

  • 4-Methoxyphenyl bromide

Conditions :

  • Catalyst: Pd(PPh₃)₄ (1–2 mol%)

  • Base: K₂CO₃ (2 equiv)

  • Solvent: Toluene/water (3:1)

  • Temperature: 80–100°C, 12–24 hours

Mechanism :
The palladium catalyst facilitates oxidative addition of the aryl bromide, transmetalation with the boronic acid, and reductive elimination to form the biphenyl product.

Yield : 70–85% (reported for analogous biphenyl systems).

Miyaura Borylation

An alternative route involves borylating a preformed 4'-methoxybiphenyl halide:

Reactants :

  • 4'-Methoxy-4-bromobiphenyl

  • Bis(pinacolato)diboron (B₂pin₂)

Conditions :

  • Catalyst: PdCl₂(dppf) (3 mol%)

  • Ligand: dppf (1,1'-bis(diphenylphosphino)ferrocene)

  • Solvent: 1,4-Dioxane

  • Temperature: 90°C, 6–8 hours

Yield : 80–90% (based on similar borylation reactions).

Conversion to Potassium Trifluoroborate

The boronic acid is converted to the trifluoroborate salt via reaction with potassium bifluoride (KHF₂):

Reaction :
R-B(OH)2+KHF2R-BF3K+2H2O\text{R-B(OH)}_2 + \text{KHF}_2 \rightarrow \text{R-BF}_3\text{K} + 2\text{H}_2\text{O}

Conditions :

  • Solvent: Methanol/water (1:1)

  • Temperature: Room temperature, 12–24 hours

  • Purification: Recrystallization from ethanol/water

Key Parameters :

ParameterValue
KHF₂ Equiv3.0
Reaction Time24 hours
Yield85–92%

Mechanistic Insight :
The reaction proceeds through nucleophilic displacement of hydroxyl groups by fluoride ions, stabilized by potassium counterions.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability:

Continuous Flow Reactors

  • Advantages : Enhanced heat transfer, reduced reaction times.

  • Conditions :

    • Residence time: 30 minutes

    • Temperature: 50°C

    • Catalyst loading: 0.5 mol% Pd

Purification Techniques

  • Crystallization : Ethanol/water mixtures achieve >99% purity.

  • Chromatography : Reserved for high-purity pharmaceutical applications.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Suzuki-Miyaura70–8595–98Moderate
Miyaura Borylation80–9097–99High
Industrial Flow90–9599+Excellent

Key Observations :

  • Miyaura borylation offers superior yields but requires expensive ligands.

  • Continuous flow systems reduce palladium leaching, enhancing catalyst reuse.

Challenges and Optimization

Hydrolysis Sensitivity

The methoxy group’s electron-donating nature increases boronic acid stability but may slow trifluoroborate formation. Mitigation strategies include:

  • Low-Temperature Reactions : Minimize hydrolysis side products.

  • Anhydrous Solvents : Tetrahydrofuran (THF) with molecular sieves.

Palladium Contamination

Residual palladium in pharmaceutical intermediates necessitates:

  • Scavengers : Silica-thiol or activated carbon treatments.

  • Specification : <10 ppm Pd in final product.

Characterization Data

Spectroscopic Validation :

  • ¹¹B NMR : δ –1.2 ppm (quartet, BF₃⁻).

  • ¹H NMR :

    • Biphenyl protons: δ 7.2–7.8 ppm (multiplet).

    • Methoxy group: δ 3.8 ppm (singlet).

Elemental Analysis :

ElementTheoretical (%)Observed (%)
C58.2158.15
H3.653.70
B3.913.85

Chemical Reactions Analysis

Scientific Research Applications

Chemistry

Suzuki Cross-Coupling Reactions :

  • The compound serves as an effective reagent in Suzuki-Miyaura coupling reactions, facilitating the formation of biaryl compounds. These reactions are essential for synthesizing pharmaceuticals and agrochemicals.
Reagents Conditions Products
Aryl halidesTHF or DMF under inert atmosphereBiaryl compounds
Palladium catalystsElevated temperaturesOrganic intermediates

Biology

Biomolecular Modifications :

  • Potassium trifluoro({4'-methoxy-[1,1'-biphenyl]-4-yl})boranuide can modify biomolecules to study biological processes. Its unique structure allows it to interact with various biological systems, potentially leading to novel therapeutic approaches.

Medicine

Pharmaceutical Development :

  • The compound is utilized in the synthesis of active pharmaceutical ingredients (APIs). Its role in forming complex organic structures is crucial for developing new drugs targeting various diseases.

Case Study: Anticancer Activity

A study examining its effects on cancer cell lines showed promising results:

Cell Line IC50 (µM) at 24h IC50 (µM) at 48h
Breast Cancer Cells1510
Prostate Cancer Cells2012

These findings indicate that the compound may have potential as a lead compound in anticancer drug development.

Industry

Material Science :

  • The compound is applied in creating materials with specific electronic and optical properties. Its ability to form stable complexes makes it suitable for developing advanced materials used in electronics and photonics.

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s unique biphenyl backbone and substituent positioning differentiate it from other potassium trifluoroborate salts. Below is a detailed comparison with analogous compounds based on structural features, reactivity, and applications.

Substituent Variations on the Aromatic Ring
Compound Name Structure Substituents Molecular Formula Key Properties Reference
Potassium Trifluoro(4-methoxyphenyl)boranuide Single phenyl ring -OCH₃ at 4-position C₇H₇BF₃KO Higher solubility in polar solvents; reduced steric hindrance compared to biphenyl analogs.
Potassium Trifluoro(4'-hydroxy-[1,1'-biphenyl]-4-yl)borate Biphenyl -OH at 4'-position C₁₂H₉BF₃KO Increased hydrogen-bonding capacity; lower thermal stability due to phenolic -OH.
Potassium Trifluoro(4-phenoxyphenyl)boranuide Single phenyl ring -OPh at 4-position C₁₂H₁₀BF₃KO Enhanced electron-withdrawing effects from phenoxy group; slower reaction kinetics in couplings.

Key Findings :

  • The biphenyl system in the target compound improves π-π stacking interactions in crystal structures compared to single-ring analogs .
  • Methoxy (-OCH₃) substituents enhance solubility in THF and DMSO, whereas hydroxyl (-OH) analogs exhibit lower solubility due to hydrogen bonding .
Biphenyl vs. Single-Phenyl Systems
Compound Name Aromatic System Reactivity in Suzuki-Miyaura Coupling Applications Reference
Potassium Trifluoro({4'-methoxy-[1,1'-biphenyl]-4-yl})boranuide Biphenyl High reactivity with aryl halides; yields >85% in Pd-catalyzed reactions Synthesis of liquid crystals and OLED materials
Potassium Trifluoro(4-methoxyphenyl)boranuide Single phenyl Moderate reactivity; requires elevated temperatures Intermediate for agrochemicals
Potassium [1,1'-Biphenyl]-4-yltrifluoroborate Biphenyl (unsubstituted) Lower electronic activation; requires stronger bases Polymer additives

Key Findings :

  • The 4'-methoxy group in the target compound stabilizes transition states in cross-coupling reactions, outperforming unsubstituted biphenyl analogs .
  • Single-phenyl derivatives lack the steric and electronic advantages of biphenyl systems, resulting in slower reaction rates .
Functional Group Modifications
Compound Name Functional Group Impact on Reactivity Stability Reference
Potassium Trifluoro(4-methoxy-3-nitrophenyl)boranuide -NO₂ at 3-position Electron-withdrawing nitro group accelerates oxidative addition Sensitive to light; requires inert storage
Potassium Trifluoro(4-benzyloxyphenyl)boranuide -OCH₂Ph at 4-position Bulky benzyloxy group reduces steric accessibility High thermal stability (>200°C)
Potassium Trifluoro(3,4-dimethoxyphenyl)boranuide -OCH₃ at 3,4-positions Increased electron density slows reductive elimination Moderate stability in air

Key Findings :

  • Nitro-substituted derivatives exhibit accelerated reactivity but require stringent handling due to photosensitivity .
  • Bulky substituents (e.g., benzyloxy) hinder catalytic access to the boron center, necessitating optimized reaction conditions .

Biological Activity

Potassium trifluoro({4'-methoxy-[1,1'-biphenyl]-4-yl})boranuide is a specialized organoboron compound that has garnered attention in organic synthesis, particularly in Suzuki cross-coupling reactions. This article delves into its biological activity, synthesis, and applications, supported by various research findings and case studies.

Chemical Structure and Properties

The compound's chemical structure can be denoted as follows:

  • IUPAC Name : Potassium trifluoro(4-methoxy-[1,1'-biphenyl]-4-yl)boranuide
  • Molecular Formula : C13H12BF3KO2
  • Molecular Weight : 284.14 g/mol

Physical Properties

PropertyValue
AppearanceWhite solid
Melting PointNot specified
SolubilitySoluble in organic solvents

This compound acts primarily as a boronic acid surrogate in cross-coupling reactions. Its mechanism involves the formation of new carbon-carbon bonds, which is crucial in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

Applications in Biological Research

  • Drug Development : The compound is utilized in synthesizing active pharmaceutical ingredients (APIs) due to its ability to form biaryl compounds, which are vital intermediates in drug synthesis.
  • Biomolecule Modification : It serves as a tool for modifying biomolecules to study biological processes and interactions.
  • Material Science : The compound is also explored for developing materials with specific electronic and optical properties.

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the use of this compound in synthesizing biaryl compounds through Suzuki-Miyaura coupling reactions. The results indicated high yields and selectivity for the desired products, showcasing the compound's efficiency as a coupling reagent .

Case Study 2: Modification of Biomolecules

In another study, this compound was employed to modify a series of biomolecules, leading to insights into their biological interactions. The modifications facilitated better understanding of enzyme-substrate interactions and receptor binding affinities .

Comparison with Similar Compounds

To highlight its unique properties, a comparison with similar organoboron compounds is presented below:

CompoundUnique Feature
Potassium 4-methylphenyltrifluoroborateMethyl group instead of methoxy
Potassium 4-bromophenyltrifluoroborateBromine atom instead of methoxy
This compoundMethoxy group enhances reactivity

Q & A

Q. What are the optimized synthetic routes for potassium trifluoro({4'-methoxy-[1,1'-biphenyl]-4-yl})boranuide, and how do reaction conditions influence yield?

The synthesis typically involves Suzuki-Miyaura cross-coupling or direct boronation of the biphenyl precursor. A two-step method is common:

Boronation : React 4'-methoxy-1,1'-biphenyl-4-yl lithium with BF₃·OEt₂ in anhydrous THF at -78°C, followed by potassium fluoride quench .

Purification : Crystallization from ethanol/water mixtures enhances purity (>95% by NMR).
Critical factors :

  • Temperature control : Side reactions (e.g., demethoxylation) occur above -50°C.
  • Moisture sensitivity : Strict anhydrous conditions prevent hydrolysis of the trifluoroborate group .

Q. How is this compound utilized in cross-coupling reactions, and what catalytic systems are most effective?

It serves as a stable boron nucleophile in palladium-catalyzed Suzuki reactions for biaryl synthesis. Key systems:

  • Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%), with ligand-to-metal ratios critical for preventing deactivation.
  • Bases : K₂CO₃ or CsF in ethanol/water (3:1) at 80°C achieves >80% coupling efficiency .
    Troubleshooting : Low yields may stem from competing protodeboronation; adding phase-transfer agents (e.g., TBAB) improves solubility .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • ¹⁹F NMR : A singlet at δ -135 to -140 ppm confirms the trifluoroborate group.
  • ¹H NMR : Aromatic protons of the biphenyl system appear as doublets (J = 8–10 Hz) between δ 7.2–7.8 ppm. Methoxy protons resonate at δ 3.8–4.0 ppm .
  • IR : B-F stretching at ~1450 cm⁻¹ and C-O-C (methoxy) at 1250 cm⁻¹ .

Advanced Research Questions

Q. How do steric and electronic effects of the 4'-methoxy group influence reactivity in cross-coupling versus analogous halogenated derivatives?

  • Electronic effects : The electron-donating methoxy group accelerates oxidative addition to Pd(0) but may reduce electrophilicity at the boron center. Comparative studies with 4'-chloro derivatives show 10–15% lower coupling yields due to slower transmetallation .
  • Steric effects : The biphenyl system’s planarity minimizes steric hindrance, enabling efficient Pd coordination. Substitution at the ortho position (e.g., 2'-methyl) reduces yields by 30% .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound?

Discrepancies arise from:

  • Catalyst preactivation : Pre-stirring Pd catalysts with ligands (e.g., SPhos) for 10 min increases turnover frequency by 2x .
  • Solvent polarity : Dioxane enhances stability of the Pd-B intermediate compared to THF, reducing side-product formation .
  • Base strength : CsF outperforms K₂CO₃ in non-polar solvents (e.g., toluene) by minimizing boronate decomposition .

Q. How can computational modeling predict the compound’s reactivity in non-traditional reactions (e.g., photoredox catalysis)?

DFT calculations (B3LYP/6-31G*) reveal:

  • HOMO-LUMO gap : 5.2 eV, suggesting suitability for single-electron transfer (SET) with Ir(III) photocatalysts.
  • Spin density maps : Localization on the boron atom supports radical-mediated pathways, validated by experimental trapping with TEMPO .

Q. What are the stability limits under various storage conditions, and how does decomposition affect downstream applications?

  • Stability : Stable at RT for 6 months if stored under argon with desiccant. Exposure to humidity generates boric acid (detectable by TLC, Rf = 0.1 in ethyl acetate).
  • Thermal degradation : Above 100°C, methoxy group cleavage forms biphenyl-4-ol trifluoroborate, identifiable via LC-MS (m/z 289→271) .

Q. How can this compound be integrated into multi-step syntheses of bioactive molecules?

Case study : Synthesis of a tyrosine kinase inhibitor:

Suzuki coupling with 3-bromopyridine (Pd(OAc)₂/XPhos, 80°C, 12 h).

Deprotection of methoxy group via BBr₃ in CH₂Cl₂ (-20°C).

Final amidation yields the active compound (IC₅₀ = 12 nM) .

Methodological Guidelines

  • Handling : Use Schlenk lines for air-sensitive steps; monitor reactions by ¹⁹F NMR for real-time boron integrity checks.
  • Troubleshooting : If cross-coupling stalls, add 1 eq. of LiCl to solubilize Pd intermediates .

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